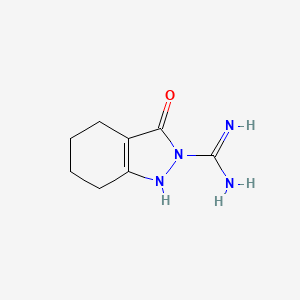

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

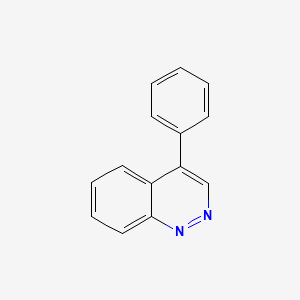

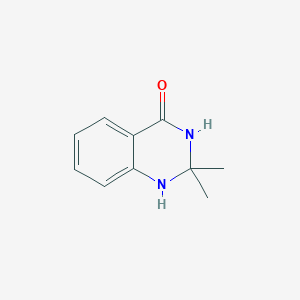

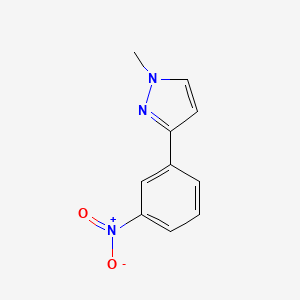

“3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide” is a specialty product used for proteomics research . It has a molecular formula of C8H12N4O and a molecular weight of 180.21 .

Molecular Structure Analysis

The molecular structure of “3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide” is characterized by its molecular formula C8H12N4O . More detailed structural information may be available from specialized databases or scientific literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide” include its molecular formula (C8H12N4O) and molecular weight (180.21) . More detailed property data may be available from specialized databases or scientific literature.科学的研究の応用

Antineoplastic Activities

Research indicates that derivatives of indazole, such as Lonidamine, exhibit significant antineoplastic activities. Lonidamine is a derivative of indazole-3-carboxylic acid, known for its ability to inhibit aerobic glycolysis and lactate transport in neoplastic cells, without affecting cellular nucleic acids or protein synthesis. This compound has shown potentiation of cytotoxic effects of anthracyclines in breast cancer cell lines and cisplatin activity in ovarian carcinoma cell lines. Its mechanism of action includes altering membrane permeability, which may enhance drug uptake, reverse drug resistance, and trigger apoptotic pathways. Clinical trials have investigated Lonidamine's efficacy in treating advanced breast, ovarian, and lung cancer, suggesting a significant role in combination with standard chemotherapy and radiotherapy (Di Cosimo et al., 2003).

Heterocyclic Compounds Synthesis

Indazole derivatives are highlighted for their therapeutic applications due to their diverse biological activities. These compounds are of great pharmacological importance, forming the core structure of numerous compounds with potential therapeutic value. Research covering patents from 2013 to 2017 on indazole derivatives reveals promising anticancer and anti-inflammatory activities, along with applications in treating disorders involving protein kinases and neurodegeneration (Denya et al., 2018).

Modulation of Biological Activities

The synthesis and chemistry of heterocyclic N-oxide derivatives, including indazole-based compounds, are recognized for their versatility in synthetic intermediates and biological importance. These compounds have shown functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, exhibiting anticancer, antibacterial, and anti-inflammatory activities. This emphasizes the heterocyclic N-oxide motif's role in advanced chemistry and drug development investigations (Li et al., 2019).

特性

IUPAC Name |

3-oxo-4,5,6,7-tetrahydro-1H-indazole-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-8(10)12-7(13)5-3-1-2-4-6(5)11-12/h11H,1-4H2,(H3,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUZAXZCHGYTBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(N2)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327534 |

Source

|

| Record name | NSC664719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide | |

CAS RN |

210417-14-4 |

Source

|

| Record name | NSC664719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)